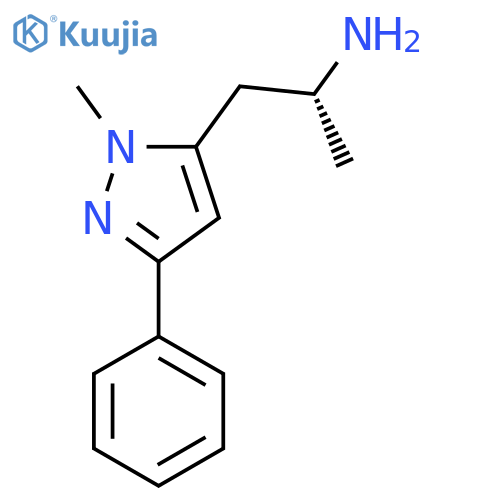

Cas no 2227905-09-9 ((2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine)

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine

- 2227905-09-9

- EN300-1863734

-

- インチ: 1S/C13H17N3/c1-10(14)8-12-9-13(15-16(12)2)11-6-4-3-5-7-11/h3-7,9-10H,8,14H2,1-2H3/t10-/m1/s1

- InChIKey: HXLXMKUVDHUYEQ-SNVBAGLBSA-N

- ほほえんだ: N1(C)C(=CC(C2C=CC=CC=2)=N1)C[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 215.142247555g/mol

- どういたいしつりょう: 215.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1863734-1.0g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 1g |

$2101.0 | 2023-06-01 | ||

| Enamine | EN300-1863734-2.5g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 2.5g |

$4117.0 | 2023-09-18 | ||

| Enamine | EN300-1863734-1g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 1g |

$2101.0 | 2023-09-18 | ||

| Enamine | EN300-1863734-0.25g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 0.25g |

$1933.0 | 2023-09-18 | ||

| Enamine | EN300-1863734-0.5g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 0.5g |

$2017.0 | 2023-09-18 | ||

| Enamine | EN300-1863734-0.05g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 0.05g |

$1764.0 | 2023-09-18 | ||

| Enamine | EN300-1863734-10.0g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 10g |

$9032.0 | 2023-06-01 | ||

| Enamine | EN300-1863734-5.0g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 5g |

$6092.0 | 2023-06-01 | ||

| Enamine | EN300-1863734-0.1g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 0.1g |

$1849.0 | 2023-09-18 | ||

| Enamine | EN300-1863734-5g |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine |

2227905-09-9 | 5g |

$6092.0 | 2023-09-18 |

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine 関連文献

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amineに関する追加情報

Comprehensive Overview of (2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine (CAS No. 2227905-09-9)

(2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine, with the CAS number 2227905-09-9, is a chiral amine derivative featuring a 1-methyl-3-phenyl-1H-pyrazole core. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The stereochemistry at the 2-position of the propylamine chain (R-configuration) is critical for its biological activity, making it a subject of interest for enantioselective synthesis and structure-activity relationship (SAR) studies.

In recent years, researchers have explored the role of pyrazole-containing compounds in modulating neurotransmitter systems, particularly in the context of neurological disorders. The 1-methyl-3-phenyl-1H-pyrazole moiety is a common pharmacophore found in ligands targeting G-protein-coupled receptors (GPCRs), which are pivotal in drug development for conditions like anxiety, depression, and chronic pain. The CAS 2227905-09-9 compound’s unique structure positions it as a promising candidate for further investigation in these areas.

The synthesis of (2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine typically involves asymmetric methodologies to ensure the desired R-configuration. Techniques such as chiral resolution or catalytic asymmetric synthesis are employed to achieve high enantiomeric purity, which is essential for pharmacological applications. Recent advancements in flow chemistry and enzymatic catalysis have also been applied to optimize the production of such chiral amines, addressing scalability and sustainability concerns in the pharmaceutical industry.

From a regulatory perspective, CAS 2227905-09-9 is not classified as a controlled substance, but its use in research necessitates compliance with laboratory safety protocols. The compound’s physicochemical properties, including solubility, stability, and lipophilicity, are critical for its formulation and bioavailability. Researchers often employ computational modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict its behavior in biological systems, reducing the need for extensive animal testing.

The growing demand for chiral amines in drug development has led to increased interest in CAS 2227905-09-9. Its potential as a building block for central nervous system (CNS) therapeutics aligns with current trends in precision medicine and personalized therapies. Additionally, the compound’s relevance to neurodegenerative disease research has been highlighted in recent publications, making it a hot topic in academic and industrial circles.

In summary, (2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine (CAS 2227905-09-9) represents a versatile and pharmacologically relevant molecule. Its chiral nature, combined with the pyrazole scaffold, offers numerous opportunities for innovation in medicinal chemistry. As research continues to uncover its full potential, this compound is likely to remain a focal point in the quest for novel therapeutics.

2227905-09-9 ((2R)-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-amine) 関連製品

- 886369-52-4(1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-amine)

- 2034494-54-5(3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 25447-65-8(9,10-Dihydroergocornine)

- 2035004-51-2((2Z)-3-(pyridin-3-yl)-1-{3-5-(thiophen-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-1-yl}prop-2-en-1-one)

- 2138280-44-9(1,7,7,9-Tetramethyl-1-azaspiro[4.5]decan-4-one)

- 2228573-98-4(2-(3-bromopropyl)-5-chlorofuran)

- 2408968-83-0({1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine)

- 59014-60-7(1,3-Dioxolane, 2-(9-bromononyl)-)

- 2353960-37-7(2,2-Dimethylcyclopropane-1-sulfonyl fluoride)

- 2138436-06-1(7-phenyl-4H,5H,6H,7H-furo2,3-cpyridine)